In-Depth Technical Guide to 5-Bromo-6-chloropyridin-2-amine (CAS 358672-65-8)
In-Depth Technical Guide to 5-Bromo-6-chloropyridin-2-amine (CAS 358672-65-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-6-chloropyridin-2-amine, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, synthesis, and significant applications in the development of therapeutic agents, particularly kinase inhibitors.
Core Compound Properties
5-Bromo-6-chloropyridin-2-amine is a halogenated aminopyridine derivative. Its structure, featuring bromine, chlorine, and amino functional groups, makes it a versatile precursor for the synthesis of complex heterocyclic compounds.
| Property | Value | Reference |
| CAS Number | 358672-65-8 | [1][2] |
| Molecular Formula | C₅H₄BrClN₂ | [3] |
| Molecular Weight | 207.46 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | Not explicitly available, but related compounds have defined ranges. | |
| SMILES | Nc1ccc(Br)c(Cl)n1 | [3] |
| InChI | 1S/C5H4BrClN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | [3] |
| InChI Key | BUTBOALODZMXJV-UHFFFAOYSA-N | [3] |
Safety and Handling
5-Bromo-6-chloropyridin-2-amine is classified as an acute toxicant and requires careful handling in a laboratory setting.
| Hazard Statement | GHS Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage | H318 | Causes serious eye damage. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. Handle in a well-ventilated area or under a fume hood.
Synthesis of 5-Bromo-6-chloropyridin-2-amine
The synthesis of 5-Bromo-6-chloropyridin-2-amine is typically achieved through the bromination of 6-chloropyridin-2-amine.
Experimental Protocol: Bromination
This protocol is based on established methods for the bromination of aminopyridines.
Materials:
-
6-chloropyridin-2-amine
-
N-Bromosuccinimide (NBS)
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N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
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Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
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Dissolve 6-chloropyridin-2-amine in DMF.
-
Slowly add N-Bromosuccinimide (NBS) to the solution at room temperature.
-
Stir the reaction mixture for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
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Extract the product with ethyl acetate.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Caption: Synthesis of 5-Bromo-6-chloropyridin-2-amine.
Applications in Medicinal Chemistry
5-Bromo-6-chloropyridin-2-amine is a valuable starting material for the synthesis of various heterocyclic scaffolds with demonstrated biological activity. Its primary application lies in the development of kinase inhibitors for the treatment of inflammatory diseases and cancer.[1][4]
Synthesis of Imidazopyridine Derivatives
Imidazopyridines are a class of privileged structures in medicinal chemistry, with applications as hypnotic, anxiolytic, and anticancer agents. 5-Bromo-6-chloropyridin-2-amine can be used as a precursor for the synthesis of imidazo[1,2-a]pyridine derivatives.
Synthesis of Kinase Inhibitors
The aminopyridine scaffold is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. 5-Bromo-6-chloropyridin-2-amine serves as a versatile starting material for the synthesis of inhibitors targeting various kinases, including p38 MAP kinase.[1][4]
Key Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This protocol, adapted from procedures for structurally similar compounds, describes the coupling of an arylboronic acid with 5-Bromo-6-chloropyridin-2-amine.[5][6]
Materials:
-
5-Bromo-6-chloropyridin-2-amine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
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Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
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Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine 5-Bromo-6-chloropyridin-2-amine, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Suzuki-Miyaura Coupling Workflow.
Biological Significance and Signaling Pathways
As previously mentioned, derivatives of 5-Bromo-6-chloropyridin-2-amine are often developed as kinase inhibitors. A prominent target for such inhibitors is the p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[4][7]
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines. This leads to the activation of downstream kinases and transcription factors, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibitors derived from 5-Bromo-6-chloropyridin-2-amine can block the activity of p38 MAPK, thereby preventing the downstream signaling cascade and reducing inflammation.
Caption: p38 MAPK Signaling Pathway Inhibition.
References
- 1. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Bromo-6-chloropyridin-2-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
